2-[4-(acridin-9-ylamino)phenyl]acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
64895-01-8 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[4-(acridin-9-ylamino)phenyl]acetic acid |
InChI |
InChI=1S/C21H16N2O2/c24-20(25)13-14-9-11-15(12-10-14)22-21-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)21/h1-12H,13H2,(H,22,23)(H,24,25) |
InChI Key |
RZSCSDASRPFQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Acridine Scaffolds
Established Synthetic Pathways for Acridine (B1665455) Core Structures
The acridine framework, a nitrogen-containing heterocyclic system, is a key structural motif in numerous compounds. Its synthesis has been a subject of chemical research for over a century, leading to the development of several named reactions that are now considered classical approaches.
Classical Approaches (e.g., Ullmann, Bernthsen, Friedlander Syntheses)
Traditional methods for synthesizing the acridine core, while foundational, often necessitate harsh reaction conditions, such as high temperatures and the use of strong acids. researchgate.netrsc.org
Ullmann Acridine Synthesis: This method involves the cyclization of N-arylanthranilic acids using acylating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). scribd.comnih.gov The resulting acridone (B373769) is then reduced and dehydrated to yield the acridine scaffold. scribd.com The initial N-arylanthranilic acid is typically prepared via an Ullmann condensation, which involves the copper-catalyzed coupling of an aniline (B41778) with an ortho-chlorobenzoic acid. nih.govwikipedia.org
Bernthsen Acridine Synthesis: In this reaction, a diarylamine is condensed with a carboxylic acid (or its anhydride) at high temperatures (200-270 °C) using zinc chloride as a catalyst to produce a 9-substituted acridine. pharmaguideline.comwikipedia.orgwikipedia.org The reaction can be protracted, sometimes requiring up to 24 hours. wikipedia.org While the use of polyphosphoric acid can lower the required temperature, it often results in diminished yields. wikipedia.org When formic acid is used, the parent acridine is formed. wikipedia.org
Friedländer Synthesis: This approach provides a pathway to quinoline (B57606) and, by extension, acridine derivatives. It involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) with a compound containing an active methylene (B1212753) group, such as a ketone. pharmaguideline.comwikipedia.orgnih.gov The reaction can be catalyzed by acids (like trifluoroacetic acid) or bases. wikipedia.orgnih.gov One-pot Friedländer reactions using 2-aminobenzophenones and various cyclanones have been successfully carried out in a microwave oven with TFA as a catalyst, yielding acridine derivatives in good yields. nih.gov
| Synthesis Method | Key Reactants | Catalyst/Reagent | General Conditions | Primary Product |
|---|---|---|---|---|
| Ullmann Synthesis | N-arylanthranilic acid | POCl₃, H₂SO₄, PPA | High temperature, cyclization | Acridone (precursor to acridine) |
| Bernthsen Synthesis | Diphenylamine, Carboxylic acid | ZnCl₂ | High temperature (200-270 °C), long reaction times | 9-Substituted Acridine |
| Friedländer Synthesis | 2-Aminobenzophenone, Cyclanone/Ketone | Acid or Base (e.g., TFA) | Reflux or microwave irradiation | Acridine derivative |
Contemporary Modular and Catalyst-Assisted Synthetic Strategies
Modern synthetic chemistry has sought to overcome the limitations of classical methods, focusing on efficiency, milder conditions, and modularity. nih.gov Recent advancements often employ catalysts and energy sources like microwaves or ultrasound to improve reaction rates and yields. nih.govrsc.org
Catalyst-assisted, one-pot, multicomponent reactions have become a popular strategy. nih.govmdpi.com For instance, acridine derivatives can be synthesized from aryl glyoxals, ammonium (B1175870) acetate (B1210297), and a cyclic 1,3-dione using a novel core-shell magnetic nanoparticle catalyst under mild ultrasound irradiation, achieving high yields in minutes. nih.gov Another green approach uses a reusable cobalt-on-carbon (Co/C) catalyst derived from rice husks in a microwave-assisted, water-based synthesis. rsc.orgrsc.org These methods offer significant advantages, including shorter reaction times, high efficiency, reduced environmental impact, and simple catalyst recovery. rsc.orgmdpi.comrsc.org
A recently developed modular approach utilizes a combination of photo-excitation of o-alkyl nitroarenes and a copper-mediated cascade annulation. chemistryviews.org This one-pot method simplifies the synthesis of diverse and unsymmetrical acridines by avoiding the need for specialized starting materials and harsh, anhydrous conditions. chemistryviews.org Other modern strategies include palladium-catalyzed additions of terminal acetylenes to diarylamines and rhodium-catalyzed benzannulation reactions. researchgate.netresearchgate.net
Targeted Synthesis of 2-[4-(Acridin-9-ylamino)phenyl]acetic Acid
The synthesis of the title compound is a multi-step process that hinges on the preparation of key precursors followed by a crucial coupling reaction.
Synthesis of Precursor Intermediates and Functionalized Anilines
The assembly of this compound requires two primary building blocks: a reactive acridine core, typically 9-chloroacridine (B74977), and the functionalized side chain, 4-aminophenylacetic acid.
Synthesis of 9-Chloroacridine: The most common precursor for 9-substituted aminoacridines is 9-chloroacridine. e-journals.in It is generally prepared from N-phenylanthranilic acid through a cyclization reaction using phosphorus oxychloride (POCl₃). pharmaguideline.come-journals.in The N-phenylanthranilic acid itself is synthesized via an Ullmann condensation between aniline and o-chlorobenzoic acid. pharmaguideline.come-journals.in The reaction with POCl₃ is typically heated for several hours to ensure complete cyclization and chlorination, yielding the green, solid 9-chloroacridine. e-journals.in
Synthesis of 4-Aminophenylacetic Acid: This aniline derivative serves as the nucleophile in the final coupling step. A common synthetic route starts with the nitration of benzyl (B1604629) cyanide to form 4-nitrophenylacetonitrile. google.com This intermediate is then hydrolyzed, often using a sulfuric acid solution, to 4-nitrophenylacetic acid. google.comchemicalbook.com The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation with skeletal nickel, to yield 4-aminophenylacetic acid. google.comchemicalbook.com
Optimized Coupling Reactions and Acridine Core Functionalization
The final step in the synthesis of this compound is the functionalization of the acridine core at the 9-position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
The highly reactive 9-chloroacridine is treated with the amino group of 4-aminophenylacetic acid. e-journals.in The reaction conditions can be optimized for yield and purity. A common procedure involves dissolving 9-chloroacridine and the substituted aniline in a solvent like N-methylpyrrolidone (NMP) or phenol (B47542), often with a few drops of concentrated hydrochloric acid to catalyze the reaction. e-journals.inorgsyn.org The mixture is typically stirred at temperatures ranging from room temperature to 120 °C for several hours. e-journals.inorgsyn.org In some protocols, the 9-chloroacridine is first converted to a more reactive 9-phenoxyacridine (B3049667) intermediate by heating with phenol before the amine is added. orgsyn.orgnih.gov Upon completion, the product is often precipitated by pouring the reaction mixture into another solvent like ethyl acetate or acetone. e-journals.inorgsyn.org
Purification and Characterization Methodologies for Synthetic Products
Following the synthesis, the crude product must be purified and its structure confirmed.
Purification: The synthesized 9-aminoacridine (B1665356) derivatives are typically solids that can be purified by standard laboratory techniques. The most common method is recrystallization from a suitable solvent or solvent mixture, such as ethanol, methanol, or ethyl acetate, to obtain a crystalline solid. google.com The progress of the reaction and the purity of the product are often monitored by Thin-Layer Chromatography (TLC). e-journals.in
Characterization: The identity and purity of the final compound are confirmed using a suite of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as N-H and C=O bonds.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net
Melting Point (mp): The melting point is a key physical property used to assess the purity of the synthesized solid compound.
| Technique | Observed Data |
|---|---|
| ¹H NMR (400 MHz, d₆-DMSO) δ ppm | 15.53 (s, 1H, NH⁺), 11.7 (s, 1H, NH), 8.44–8.42 (d, 2H, aromatic), 8.20–8.16 (m, 3H, aromatic), 7.97–7.93 (t, 2H, aromatic), 7.57–7.53 (m, 1H, aromatic), 7.49–7.40 (m, 3H, aromatic), 7.26–7.24 (d, 1H, aromatic) |
| IR νₘₐₓ (cm⁻¹) | 2951, 1721 (C=O), 1632, 1584, 1549, 1522, 1369, 1216, 1177, 1157, 1132, 1073, 1035 |
| Melting Point (°C) | 262 |
Design and Synthesis of Analogues for Structure-Activity Relationship Studies
The phenylacetic acid portion of the molecule, which corresponds to the 9-anilino side chain in related compounds like amsacrine (B1665488) (AMSA), plays a significant role in the molecule's interaction with its biological targets. researchgate.net Modifications to this moiety can influence the compound's solubility, electronic properties, and steric interactions within the DNA-topoisomerase complex.
Key strategies for its modification include:
Esterification and Amidation: Conversion of the carboxylic acid group to various esters or amides is a common strategy to alter the compound's lipophilicity and cell membrane permeability. This can also introduce new hydrogen bonding capabilities. For example, creating amide derivatives allows for the introduction of diverse chemical groups, potentially leading to new interactions with the target.
Altering the Acetic Acid Chain: The length and rigidity of the alkyl chain connecting the phenyl ring and the carboxyl group can be varied. Shortening, lengthening, or introducing conformational constraints to this linker can probe the spatial requirements of the binding site.
Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring of the phenylacetic acid moiety can modulate the electronic properties of the entire side chain. This is analogous to the extensive studies on the 9-anilino ring of amsacrine and its derivatives, where the position and nature of substituents are known to be critical for activity. researchgate.net For instance, methoxy (B1213986) groups have been shown to enhance activity in related series. researchgate.net
These modifications are guided by the need to optimize the orientation and binding affinity of the acridine core within the DNA helix, with the side chain often lying in one of the DNA grooves.
The substitution pattern on the acridine core is a critical determinant of biological activity, influencing DNA binding affinity, intercalation mode, and interaction with enzymes like topoisomerase. nih.govmdpi.com Both the position and the electronic nature of the substituents have profound effects.
Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can significantly alter the electronic distribution of the planar acridine system, which in turn affects the strength of the intercalation. rsc.org For instance, a comparative study showed that a 2-methoxy substituted analogue was approximately three times more potent than analogues with 2-methyl or 2-chloro groups. rsc.org In other series, compounds with an electron-donating group on the 7- or 8-position of the acridine moiety were found to be more active, potentially due to more effective DNA interaction. rsc.org
Steric Effects: The size and position of substituents can influence how the molecule fits between DNA base pairs. Bulky groups at certain positions can hinder effective intercalation, while smaller groups may be well-tolerated or even enhance binding. Analogues with small substituents like methyl or chloro groups at the 5-position have shown superior potency in some series. acs.org
Positional Importance: Electrophilic substitution on the acridine ring often results in derivatization at the 2- and 7-positions. ijfans.org SAR studies have demonstrated that substitutions at virtually every position of the acridine ring can impact cytotoxicity. The intact acridine ring system is considered essential for the antileukemic activity of related compounds. researchgate.net
The table below summarizes the observed effects of various substituents on the acridine ring based on research into different acridine derivative series.
| Position on Acridine Ring | Substituent Type | Observed Effect on Activity | Reference |
| 2 | Methoxy (-OCH₃) | More potent than methyl or chloro groups | rsc.org |
| 2 | Methyl (-CH₃) | Less potent than methoxy group | rsc.org |
| 2 | Chloro (-Cl) | Less potent than methoxy group | rsc.org |
| 5 | Methyl (-CH₃) | Superior potency in bis(acridine-4-carboxamides) | acs.org |
| 5 | Chloro (-Cl) | Superior potency in bis(acridine-4-carboxamides) | acs.org |
| 7/8 | Electron-donating groups | Increased activity | rsc.org |
To enhance DNA binding affinity and specificity, researchers have developed molecules where two acridine units are linked together (bis-intercalators) or where an acridine moiety is conjugated to another functional molecule (hybrid conjugates).
Bis-intercalators: The rationale behind linking two acridine chromophores is to achieve a higher binding affinity through the simultaneous intercalation of both planar systems into the DNA double helix. informativejournals.comnih.gov This "bis-intercalation" can lead to a more significant distortion of the DNA structure and more potent inhibition of cellular processes.
The design of bis-acridines involves three key components: the two acridine units, a flexible or rigid linker chain connecting them, and the points of attachment on the acridine rings.
Linker Chains: Polyamines like spermidine (B129725) and spermine (B22157) are commonly used as linkers. mdpi.com The length and flexibility of the linker are critical, as it must be long enough to span the DNA base pairs separating the two intercalation sites. mdpi.com
Attachment Points: Linkers can connect the acridine units at various positions, such as the 9,9' positions or through the carboxamide side chains at the 4,4' or 1,1' positions. nih.gov
Biological Activity: Several synthesized bis-acridine derivatives have demonstrated good anticancer activity against various cancer cell lines. researchgate.net The DNA unwinding angle for a bis-acridine agent has been measured at approximately 44°, which is double that of a corresponding mono-intercalator and confirms the bis-intercalation binding mode. nih.gov A series of bis(acridine-4-carboxamides) produced significant growth delays in colon tumor models in vivo at substantially lower doses than their monomeric analogue, DACA. acs.org
Hybrid Acridine Conjugates: This strategy involves covalently linking the acridine scaffold to other molecules to combine their functionalities. The acridine unit typically acts as a carrier to deliver the conjugated molecule to the DNA.
Acridine-Peptide Conjugates: Acridine has been conjugated to peptides to create hybrid molecules that can recognize specific DNA sequences or other biological targets. nih.gov
Acridine-Platinum Conjugates: Bifunctional agents combining the intercalating properties of acridine with the covalent DNA binding of platinum complexes have been developed. These hybrids can interact with DNA through two distinct modes, potentially leading to a unique spectrum of activity. nih.gov
Acridine-Purine/Pyrimidine Conjugates: Molecules integrating an acridine intercalator with a nucleic base have been designed to act as mimics of nuclease enzymes, capable of identifying and cleaving DNA at specific sites. nih.gov
These advanced designs represent a move towards creating DNA-targeted agents with higher affinity, selectivity, and novel mechanisms of action.
Molecular Interactions and Mechanistic Elucidation Studies
DNA/RNA Binding and Intercalation Mechanisms
The interaction with nucleic acids is a hallmark of the acridine (B1665455) scaffold. The planar tricyclic ring system of 2-[4-(acridin-9-ylamino)phenyl]acetic acid is well-suited for insertion between the base pairs of DNA and RNA, a process known as intercalation. This interaction is the foundational step for many of its subsequent biological effects. The side chain, a phenylacetic acid group attached at the 9-amino position, further modulates this binding affinity and specificity.
The binding of this compound to nucleic acids has been characterized using a variety of biophysical techniques. These methods provide quantitative data on the binding affinity, stoichiometry, and thermodynamic properties of the interaction.
Spectroscopic Assays: UV-Vis and fluorescence spectroscopy are primary tools for monitoring the binding of acridine derivatives to DNA. Upon interaction with calf thymus DNA (ctDNA), these compounds typically exhibit a bathochromic shift (redshift) and hypochromism in their absorption spectra, which is indicative of the intercalative binding mode. nih.gov Fluorescence quenching or enhancement upon binding to DNA can be used to calculate binding constants (K). For a series of novel acridine derivatives, binding constants with ctDNA were calculated from UV-Vis spectroscopic titrations to be in the range of 2.0×10³ to 3.1×10⁴ M⁻¹. nih.gov
Calorimetric Assays: Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. These parameters help to elucidate the nature of the forces driving the interaction, such as van der Waals forces, hydrogen bonding, and electrostatic interactions between the compound and the nucleic acid.
Electrophoretic Assays: Gel electrophoresis can demonstrate the interaction of the compound with DNA by observing changes in DNA mobility. For instance, the unwinding of supercoiled plasmid DNA upon intercalation leads to a change in its electrophoretic mobility. This technique is also fundamental in assays measuring the inhibition of enzymes like topoisomerases. mdpi.comnih.gov
| Technique | Parameter Measured | Typical Observation for Acridine Derivatives | Reference |
|---|---|---|---|
| UV-Vis Spectroscopy | Binding Constant (K) | K values in the range of 10³–10⁵ M⁻¹ | nih.gov |
| Fluorescence Spectroscopy | Binding Mode | Quenching or enhancement of fluorescence | nih.gov |
| Thermal Denaturation | Melting Temperature (ΔTₘ) | Increase in DNA melting temperature upon binding | researchgate.net |
| Circular Dichroism | DNA Conformation | Changes in the B-form DNA spectrum | mdpi.com |
| Viscometry | Intercalation | Increase in DNA viscosity | nih.gov |
The primary mode of interaction for the planar acridine ring is classical intercalation, where the chromophore stacks between adjacent base pairs of the DNA double helix. mdpi.com This insertion is stabilized by π-π stacking interactions with the DNA bases. The side chain at the 9-position plays a crucial role in orienting the molecule and can provide additional stabilizing interactions within the DNA grooves.
Classical Intercalation: The flat, aromatic acridine core inserts into the DNA helix, causing a local unwinding and lengthening of the DNA structure. This is the most common binding mode for this class of compounds. nih.gov
Threading Intercalation: This is a more complex mode where bulky side chains are threaded through the DNA duplex. While less common for simple acridine derivatives, bis-acridines linked by a flexible chain can act as threading bis-intercalators.
The intercalation of this compound into the DNA helix induces significant structural and stability changes.
DNA Unwinding: To accommodate the intercalating ring, the DNA helix must locally unwind, reducing its helical twist. This unwinding can be visualized and quantified using assays with supercoiled plasmid DNA. mdpi.com
Melting Temperature (Tₘ) Shifts: The stabilization of the DNA duplex by an intercalating agent leads to an increase in its melting temperature (Tₘ), the temperature at which 50% of the duplex DNA denatures into single strands. Thermal denaturation studies show that the binding of acridine derivatives to ctDNA results in an increase in Tₘ, confirming the stabilizing effect of the interaction. researchgate.net This stabilization is a key indicator of the strength of the compound-DNA interaction.
Topoisomerase Inhibition and DNA Cleavage Complex Stabilization
Topoisomerases are vital enzymes that regulate DNA topology by catalyzing the breaking and rejoining of DNA strands. mdpi.com They are critical targets for many anticancer agents. Acridine derivatives, including this compound, are well-known inhibitors of these enzymes, particularly type I and type II topoisomerases.
In vitro assays are used to determine the inhibitory activity of compounds against purified topoisomerase enzymes. These assays typically measure the relaxation of supercoiled plasmid DNA (for Topo I and II) or the decatenation of kinetoplast DNA (for Topo II).
Topoisomerase I (Topo I) Inhibition: Topo I creates transient single-strand breaks in DNA. mdpi.com Some acridine derivatives demonstrate potent inhibition of Topo I. mdpi.com The inhibitory mechanism often involves the stabilization of the "cleavable complex," where the enzyme is covalently bound to the DNA, preventing the re-ligation step.
Topoisomerase II (Topo II) Inhibition: Topo II creates transient double-strand breaks. mdpi.com Many cytotoxic acridine derivatives, such as the clinical drug amsacrine (B1665488), are potent inhibitors of Topo II. mdpi.comnih.govbohrium.com The inhibition is measured by assessing the enzyme's ability to relax or decatenate DNA in the presence of the compound. nih.gov Some acridines show strong inhibitory effects against Topo II at concentrations as low as 5 μM. nih.gov
| Enzyme | Assay Type | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Topoisomerase I | Supercoiled DNA Relaxation | Stabilization of cleavage complex, DNA binding | mdpi.com |
| Topoisomerase II | Supercoiled DNA Relaxation / kDNA Decatenation | Poisoning; stabilization of cleavage complex | nih.govmdpi.comnih.gov |
Topoisomerase inhibitors are classified as either "poisons" or catalytic inhibitors. Catalytic inhibitors prevent the enzyme from binding to or cleaving DNA. In contrast, topoisomerase poisons, the class to which most active acridine derivatives belong, act by trapping the enzyme-DNA covalent intermediate, known as the cleavable complex. embopress.orgnih.govmdpi.com
The mechanism of poisoning involves the drug inserting itself into the DNA at the site of enzyme-mediated cleavage. nih.gov For this compound, the acridine ring intercalates into the DNA adjacent to the cleavage site. This physically obstructs the enzyme's ability to re-ligate the broken DNA strands. nih.gov The stabilization of this ternary complex (DNA-enzyme-drug) leads to an accumulation of DNA strand breaks, which triggers downstream cellular processes like cell cycle arrest and apoptosis. nih.govnih.gov Studies on the related compound amsacrine (m-AMSA) have shown that it enhances Topo II-mediated DNA breakage by inhibiting the rejoining of cleaved DNA. nih.gov This poisoning mechanism is considered the primary basis for the cytotoxic effects of this class of compounds. nih.govnih.gov
Effects on DNA Replication and Transcription at the Molecular Level
There is a lack of specific studies detailing the direct effects of this compound on DNA replication and transcription at the molecular level. Generally, acridine derivatives are known to intercalate into DNA, a process that can interfere with the machinery of both replication and transcription. This intercalation can unwind the DNA helix and inhibit the action of enzymes like DNA and RNA polymerases. However, without specific experimental data for this compound, any description of its precise impact on these processes would be speculative. Chemical inhibitors are often used to block DNA replication and transcription to study cellular processes, but specific research identifying this compound as such an agent is not currently available. nih.gov
Other Molecular Target Engagement and Enzyme Modulation
Investigation of G-quadruplex DNA Stabilization
The ability of this compound to stabilize G-quadruplex (G4) DNA structures has not been specifically documented. G-quadruplexes are non-canonical secondary structures found in guanine-rich nucleic acid sequences, and their stabilization by small molecules is a promising strategy in anticancer drug design. nih.gov Many acridine derivatives have been investigated as G4 ligands due to their planar aromatic systems which can stack on the terminal G-quartets of the G4 structure. nih.gov This interaction can inhibit the activity of enzymes like telomerase and modulate gene expression. While it is plausible that this compound could interact with G4 DNA, dedicated biophysical studies are required to confirm and characterize such an interaction.
Exploration of Protein Kinase Inhibition Profiles (e.g., Src, MEK, VEGFR-2)
A specific protein kinase inhibition profile for this compound, particularly concerning kinases such as Src, MEK, and VEGFR-2, is not available in the current literature. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. nih.govnih.gov Many small molecule inhibitors targeting VEGFR-2 have been developed, some of which feature heterocyclic scaffolds. mdpi.commedchemexpress.comselleckchem.com However, screening data and structure-activity relationship studies for this compound against these or other protein kinases have not been published.
Interaction with Cholinesterases and Amyloid Proteins in Specific Pre-clinical Models
The interaction of this compound with cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) and amyloid proteins has not been specifically reported. Acridine derivatives, such as tacrine (B349632), are well-known cholinesterase inhibitors and have been explored for the treatment of Alzheimer's disease. nih.govmdpi.com This therapeutic strategy also investigates the ability of compounds to inhibit the aggregation of amyloid-β (Aβ) peptide, a hallmark of Alzheimer's pathology. nih.govfrontiersin.org Some phosphorylated acridine derivatives have shown dual activity as BChE inhibitors and inhibitors of Aβ self-aggregation. researchgate.net However, studies specifically evaluating this compound for these properties are absent.
Cellular Uptake, Distribution, and Subcellular Localization Studies (In Vitro Models)
Kinetics and Mechanisms of Compound Accumulation in Cell Lines
Specific data on the cellular uptake, distribution, and subcellular localization of this compound in in vitro models is not available. The kinetics of cellular uptake are crucial for understanding the biologically effective dose of a compound in cell-based assays. nih.govresearchgate.net The physicochemical properties of a molecule, such as its charge and lipophilicity, significantly influence its ability to cross cell membranes. Studies on nanosized drug carriers have explored how encapsulation affects the endocytic pathways and uptake rates of compounds. nih.gov Without experimental data, the mechanisms by which this compound enters cells and accumulates in specific organelles remain unknown.
Intracellular Compartmentalization and Organelle Targeting
Studies specifically detailing the intracellular compartmentalization and organelle targeting of this compound are not extensively available in publicly accessible scientific literature. However, the behavior of the broader class of acridine derivatives provides a basis for predicting its likely subcellular distribution.
Acridine-based compounds are well-documented for their ability to accumulate in acidic organelles, a property known as lysosomotropism. As weak bases, these molecules can diffuse across cellular and organellar membranes in their neutral, unprotonated state. Upon encountering the acidic environment within lysosomes (pH 4.5-5.0), they become protonated. This ionization traps the molecules within the organelle, leading to their accumulation.
The inherent fluorescence of the acridine ring system is a key feature that facilitates the study of its intracellular localization through techniques like fluorescence microscopy. For instance, the dye Acridine Orange is a classic example of a lysosomotropic agent that emits red fluorescence when concentrated in the acidic environment of lysosomes and green fluorescence when bound to DNA and RNA in the nucleus and cytoplasm.
The intracellular distribution of acridine derivatives can also be influenced by interactions with cellular transporters. P-glycoprotein (Pgp), an efflux pump often associated with multidrug resistance, can transport certain acridine compounds. In cells with high Pgp expression, some acridine derivatives are actively transported into lysosomes, preventing them from reaching other compartments like the nucleus.
Furthermore, the subcellular localization of acridine compounds can be cell-type dependent. For example, studies with 3,6-bis(3-alkylguanidino)acridines showed accumulation in the nuclei of A2780 and NIH-3T3 cells, but a different distribution pattern at the plasma membrane and in the cytosol of SH-SY5Y neuroblastoma cells. This suggests that the specific cellular machinery and environment play a crucial role in determining the ultimate subcellular fate of these compounds.
Research Findings on Acridine Derivatives
To illustrate the general behavior of this class of compounds, the following table summarizes findings for related acridine derivatives.
| Compound Class | Key Findings on Intracellular Distribution | Cell Lines Studied | Reference |
| N-acridine thiosemicarbazones | In cells with low P-glycoprotein (Pgp), these compounds tend to target the nucleus. In cells with high Pgp expression, they are sequestered into lysosomes. | KB31 (-Pgp) and KBV1 (+Pgp) | |
| Quinacrine and 9-aminoacridine (B1665356) | These derivatives concentrate inside acidic organelles, particularly dense and alpha-granules in platelets. | Swine Platelets | |
| 3,6-bis(3-alkylguanidino)acridines | Showed nuclear accumulation in fibroblast and ovarian carcinoma cells, but localization at the plasma membrane and cytosol in neuroblastoma cells. | NIH-3T3, A2780, SH-SY5Y | |
| Acridine Orange | Accumulates in lysosomes, emitting red fluorescence. In the cytoplasm and nucleus, it emits green fluorescence. | General principle, used in various cell types |
Structure Activity Relationships Sar and Computational Chemistry
Empirical SAR Derivations from Analog Libraries
Empirical structure-activity relationship (SAR) studies, conducted by systematically modifying the structure of 2-[4-(acridin-9-ylamino)phenyl]acetic acid and its analogs, have provided a foundational understanding of the chemical features essential for its biological effects. These studies have dissected the molecule to understand the specific contributions of the acridine (B1665455) ring, the side chain, and the linker connecting them.
Impact of Substituents on Acridine Ring Planarity and Electron Density
The planar tricyclic structure of the acridine ring is a cornerstone of its biological activity, primarily due to its ability to intercalate between the base pairs of DNA. nih.govresearchgate.net This intercalation disrupts DNA replication and transcription, leading to cytotoxic effects. nih.gov The planarity of this ring system is therefore crucial, and substituents can influence this geometry and the electronic environment, significantly altering activity.
The electronic properties of substituents on the acridine ring play a vital role. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, particularly at the C2 position, has been shown to increase biological activity. nih.gov Similarly, studies on related 9-anilinoacridines have demonstrated that electron-donating substituents on the acridine core can enhance antitumor potency. nih.gov For instance, 3,6-diamino substitution on the acridine ring substantially increases the activity of 9-anilinoacridines. nih.gov Conversely, electron-withdrawing groups can alter the molecule's charge at physiological pH, which may not favor cytotoxicity. rsc.org The presence and position of specific groups can be critical; for example, in some series, 6-chloro and 2-methoxy substituents on the acridine ring were found to be essential for potent antimalarial activity. nih.gov
| Substituent Group | Position on Acridine Ring | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| -OCH3 (Methoxy) | 2 | Increased antibacterial and antitumor activity | nih.gov |
| -CH3 (Methyl) | 2 | Increased antibacterial activity | nih.gov |
| -NH2 (Amino) | 3, 6 | Substantially increased antimalarial activity | nih.gov |
| -Cl (Chloro) | 6 | Required for good antimalarial activity (in combination with 2-methoxy) | nih.gov |
| Electron-Withdrawing Groups | General | Can decrease cytotoxicity by altering charge at physiological pH | rsc.org |
| Electron-Donating Groups | General | Generally increases antitumor potency | nih.gov |
Role of the Phenylacetic Acid Side Chain in Target Recognition and Potency
In this compound, the phenylacetic acid moiety serves multiple functions. The phenyl group provides steric bulk and can engage in hydrophobic or π-stacking interactions, while the terminal carboxylic acid group offers a site for hydrogen bonding or ionic interactions. Studies on structurally related 9-acridinyl amino acid derivatives have shown that the presence of an amino acid side chain can yield compounds with potent anticancer activity, sometimes comparable or superior to the clinical agent amsacrine (B1665488). researchgate.net Importantly, these amino acid conjugates often exhibit reduced toxicity toward normal cells, suggesting the side chain plays a crucial role in modulating the therapeutic index. researchgate.net Compounds with amino acid side chains have been reported to be active, underscoring the importance of this functional group. aablocks.com The side chain's structure dictates the specific mechanism of action; for example, different amino acid side chains can determine whether the compound induces cell cycle arrest or apoptosis independent of cell cycle regulation. researchgate.net In the broader class of 9-anilinoacridines, substituents on the aniline (B41778) ring (analogous to the phenylacetic acid group) are critical for inhibiting target enzymes like topoisomerase II. rsc.org
Influence of Linker Lengths and Flexibility on Molecular Interactions
The "linker" in this compound can be considered the aminophenylacetic acid group that connects the acridine core to the terminal carboxylic acid. The length and conformational flexibility of this linker are critical for correctly positioning the interacting moieties—the acridine ring for intercalation and the carboxylic acid for specific contacts. biointerfaceresearch.comijpsonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the structural or physicochemical properties of compounds with their biological activities. This approach moves beyond empirical observations to create statistical models that can predict the activity of novel compounds and identify the most influential molecular properties.
Development of Statistical Models Correlating Structure with Biological Activity
The development of a QSAR model is a systematic process that involves several key steps. First, a dataset of structurally related compounds, such as a series of 9-anilinoacridine (B1211779) derivatives, with measured biological activity (e.g., cytotoxicity, enzyme inhibition) is compiled. The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.
For each molecule, a wide range of "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, hydrophobic, and topological properties. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are then employed to build a mathematical equation that links a selection of these descriptors to the observed biological activity.
A specific example is the development of 3D-QSAR models for oxazine-substituted 9-anilinoacridines. In such studies, the 3D structures of the molecules are aligned, and their steric and electrostatic fields are calculated. The resulting model can highlight specific regions in space where bulky groups or certain charge distributions increase or decrease biological activity, providing a visual and quantitative guide for designing more potent analogs. The robustness and predictive accuracy of these models are rigorously assessed through internal (e.g., cross-validation) and external validation procedures.
Identification of Key Molecular Descriptors for Optimized Activity
Through QSAR studies, specific molecular descriptors have been identified as being critical for the biological activity of acridine-based compounds. These descriptors provide quantitative insight into the SAR and guide the optimization of lead compounds.
Key descriptors frequently found to be important include:
Hydrophobicity/Lipophilicity (logP): This descriptor measures how well a compound partitions between an oily and an aqueous phase. It is crucial for membrane permeability and cell uptake. For some 9-anilinoacridines, lower lipophilicity was associated with increased activity. nih.gov A strong correlation between lipophilicity and the ability to stabilize the intercalation complex has also been identified.
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as charge density on specific atoms, are vital. They relate to the molecule's ability to participate in charge-transfer and electrostatic interactions, which are fundamental to DNA intercalation.
Steric and Shape Descriptors: Properties like Molar Refractivity (MR), Ovality, and molecular volume describe the size and shape of the molecule. nih.gov These are important for ensuring a good physical fit into the DNA intercalation site or the binding pocket of an enzyme.
Topological Descriptors: These numerical indices describe the connectivity and branching of the molecule's atomic structure.
| Descriptor Class | Specific Descriptor | Relevance to Activity | Reference |
|---|---|---|---|
| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Influences cell uptake and membrane permeability. Correlates with DNA complex stability. | nih.gov |
| Low Lipophilicity | Can substantially increase activity in certain 9-anilinoacridine series. | nih.gov | |
| Electronic | pKa | High pKa values can increase the activity of 9-anilinoacridines. | nih.gov |
| Charge Density | Correlates with cytostatic activity in 3,9-disubstituted acridines. | ||
| Steric/Shape | Molar Refractivity (MR) | A key descriptor correlating structure with activity in acridones. | nih.gov |
| Ovality | Identified as a significant contributor to the biological activity of acridones. | nih.gov |
Pre Clinical Biological Evaluation in Cellular and Animal Models
Selectivity and Efficacy in Specific Pre-clinical Disease Models
Neurodegenerative Disease Models (In Vitro/In Vivo Animal, excluding human trials)
Acridine (B1665455) derivatives have been investigated for their potential therapeutic and diagnostic applications in various neurodegenerative disorders, including prion diseases and Alzheimer's disease (AD). rsc.org The core structure of these compounds allows them to interact with key pathological targets, such as protein aggregates. researchgate.net
In the context of prion diseases, research has focused on developing novel acridine derivatives with enhanced neuroprotective activity compared to existing compounds like quinacrine. nih.govresearchgate.net A study evaluated a library of 6-chloro-2-methoxyacridine (B15215803) derivatives for their ability to inhibit the cytotoxicity of the human prion protein fragment 90-231 (hPrP90-231) in vitro. nih.gov The findings demonstrated that while all tested derivatives showed high-affinity binding to the prion protein fragment, their efficacy in reducing cytotoxicity varied. nih.govresearchgate.net
Specifically, two compounds, designated Q3 and Q10, exhibited a significant reduction in hPrP90-231-induced cell death, with higher efficacy than quinacrine. nih.gov The protective effect was correlated with the compounds' ability to reduce the proteinase K (PK) resistance of the prion fragment, suggesting they prevent its conversion into a toxic, β-sheet-rich conformation. nih.gov
| Compound/Derivative | Target Model | Key Findings | Reference(s) |
| Quinacrine | In vitro (hPrP90-231 fragment) | Reduces cytotoxicity by binding to the prion fragment and preventing its toxic conversion. | nih.govresearchgate.net |
| Derivative Q3 | In vitro (hPrP90-231 fragment) | Showed a significant reduction of hPrP90-231 cytotoxicity, with higher efficacy than quinacrine. | nih.gov |
| Derivative Q10 | In vitro (hPrP90-231 fragment) | Caused a significant reduction of hPrP90-231 cytotoxicity, surpassing the efficacy of quinacrine. | nih.gov |
In the field of Alzheimer's disease, acridine derivatives have been explored as both therapeutic agents and diagnostic tools. rsc.org The derivative tacrine (B349632) is a known acetylcholinesterase inhibitor used in AD treatment. rsc.org More recent research has focused on developing novel tacrine/acridine hybrids that show potent inhibition of both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) in vitro, with some analogues demonstrating IC₅₀ values in the low nanomolar range. rsc.org Furthermore, certain radiolabeled acridine derivatives have been developed as potential imaging agents for amyloid-beta (Aβ) aggregates, showing high affinity for Aβ plaques in brain slices from transgenic mice models of AD. rsc.org
In Vivo Efficacy Studies in Pre-clinical Animal Models
Assessment of Tumor Growth Inhibition in Xenograft or Syngeneic Models
The planar ring structure of acridine derivatives allows them to function as DNA intercalators and inhibitors of enzymes like topoisomerase, a mechanism that has been widely explored for anticancer activity. rsc.org Several acridine/acridone (B373769) analogues have progressed to clinical studies for cancer treatment. rsc.org
Preclinical in vivo studies using animal models are crucial for evaluating the antitumor potential of new chemical entities. The Ehrlich ascites carcinoma (EAC) model, a spontaneous murine mammary adenocarcinoma, has been used to assess the efficacy of acridine compounds. frontiersin.org In one study, the 9-aminoacridine (B1665356) derivative N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) was evaluated for its antitumor effects. frontiersin.org The study reported that ACS-AZ demonstrated antitumor potential in this model, consistent with findings for other acridine derivatives that have shown efficacy through mechanisms like cell cycle arrest and inhibition of angiogenesis. frontiersin.org
| Compound/Derivative | Animal Model | Key Findings | Reference(s) |
| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Ehrlich Ascites Carcinoma (EAC) in mice | Demonstrated antitumor potential. | frontiersin.org |
| Amsacrine (B1665488) (m-AMSA) | Various preclinical models | A topoisomerase inhibitor that has entered clinical studies. | rsc.org |
| Triazoloacridone (C-1305) | Various preclinical models | An acridone derivative that has entered clinical studies. | rsc.org |
These studies, utilizing homografts in immunocompetent mice, provide a valuable platform for assessing the efficacy of novel anticancer agents and their interactions with the tumor microenvironment. nih.govnih.gov
Pharmacodynamic Biomarker Analysis in Animal Studies
Information regarding specific pharmacodynamic biomarker analysis in animal studies for 2-[4-(acridin-9-ylamino)phenyl]acetic acid or its close analogues was not available in the consulted research literature. Such studies would typically involve measuring the biochemical and physiological effects of the compound on the body or in tumor tissue over time to understand its mechanism of action and to identify markers of response.
Future Directions and Research Opportunities
Development of Novel Acridine-Based Scaffolds for Enhanced Potency and Selectivity
A primary avenue for future research lies in the rational design and synthesis of novel scaffolds derived from 2-[4-(acridin-9-ylamino)phenyl]acetic acid. The goal of these molecular modifications would be to enhance biological potency and improve selectivity towards specific therapeutic targets. The core acridine (B1665455) structure can be systematically modified at various positions to modulate its physicochemical properties and biological activity. frontiersin.org For instance, substitutions on the acridine ring can influence DNA intercalation, a common mechanism of action for acridine derivatives, thereby potentially increasing cytotoxic effects against cancer cells. frontiersin.org Furthermore, altering the phenylacetic acid moiety could improve pharmacokinetic properties or introduce new binding interactions with target proteins.
The integration of diverse heterocyclic rings with the acridine nucleus is another promising strategy. frontiersin.org This approach can lead to hybrid molecules with synergistic effects and multi-targeted activities. For example, the incorporation of moieties known to inhibit specific enzymes could result in derivatives of this compound with a more defined and potent mechanism of action. frontiersin.orgfrontiersin.org
Table 1: Potential Modifications to the this compound Scaffold
| Modification Site | Potential Substituents | Desired Outcome |
| Acridine Ring | Halogens, Alkyl groups, Nitro groups | Enhanced DNA intercalation, altered electronic properties |
| Phenyl Ring | Electron-donating/withdrawing groups | Modulation of binding affinity and selectivity |
| Acetic Acid Moiety | Esterification, Amidation | Improved bioavailability, targeted delivery |
| Amino Linker | Introduction of spacers | Optimization of spatial orientation for target binding |
Exploration of Combination Strategies with Established Therapeutic Agents
The therapeutic efficacy of this compound could be significantly amplified through combination therapies with existing therapeutic agents. This approach is particularly relevant in cancer treatment, where combination regimens are often employed to overcome drug resistance and achieve synergistic antitumor effects. scitoys.com The potential of acridine-based compounds to overcome multidrug resistance mechanisms makes them valuable candidates for such strategies. frontiersin.org
Future studies should investigate the synergistic or additive effects of this compound when administered with conventional chemotherapeutic drugs, targeted therapies, or immunotherapies. For example, its ability to intercalate DNA could potentially sensitize cancer cells to DNA-damaging agents or inhibitors of DNA repair pathways. frontiersin.org In the context of Alzheimer's disease, combining this acridine derivative with other neuroprotective agents could offer a multi-pronged approach to tackling the complex pathology of the disease. nih.gov
Application in Advanced Drug Delivery Systems (e.g., Nanoparticles, Liposomes)
Encapsulating this compound within advanced drug delivery systems, such as nanoparticles and liposomes, represents a promising strategy to enhance its therapeutic index. These delivery systems can improve the solubility, stability, and pharmacokinetic profile of the compound, leading to more effective and targeted delivery to diseased tissues. nih.gov
Liposomal formulations, for instance, can protect the encapsulated drug from degradation, prolong its circulation time, and facilitate its accumulation at tumor sites through the enhanced permeability and retention (EPR) effect. nih.gov Similarly, polymeric nanoparticles can be engineered for controlled release of the drug and can be surface-functionalized with targeting ligands to achieve active targeting of specific cells or tissues. The development of such nanoformulations of this compound could minimize off-target toxicity and maximize its therapeutic efficacy.
Investigation of Multifunctional Acridine Derivatives Targeting Multiple Pathways
Capitalizing on the "multi-target-directed ligand" (MTDL) approach, future research should focus on designing and synthesizing multifunctional derivatives of this compound. scitoys.com This strategy involves creating single chemical entities that can simultaneously modulate multiple biological targets involved in a disease's pathogenesis. This is particularly relevant for complex diseases like cancer and Alzheimer's disease, where multiple pathways are dysregulated. nih.govfrontiersin.org
For example, by incorporating a functional group known to inhibit a specific kinase into the this compound scaffold, a dual-action molecule could be created that both intercalates DNA and inhibits a key signaling pathway involved in cell proliferation. frontiersin.orgfrontiersin.org Similarly, for Alzheimer's disease, derivatives could be designed to not only inhibit cholinesterases but also prevent amyloid-β aggregation or chelate metal ions. frontiersin.org
Table 2: Examples of Potential Multifunctional Derivatives
| Derivative Concept | Additional Pharmacophore | Potential Therapeutic Application |
| DNA Intercalator + Kinase Inhibitor | Tyrosine kinase inhibitor moiety | Cancer |
| Cholinesterase Inhibitor + Aβ Aggregation Inhibitor | Amyloid-binding moiety | Alzheimer's Disease |
| DNA Intercalator + Metal Chelator | Metal-chelating group | Cancer, Neurodegenerative Diseases |
Potential as Molecular Probes and Imaging Agents in Biological Systems
The inherent fluorescence of the acridine ring system presents an exciting opportunity to develop derivatives of this compound as molecular probes and imaging agents. These fluorescent properties can be harnessed to visualize and study biological processes at the cellular and subcellular levels. Modifications to the core structure can be made to tune the photophysical properties, such as absorption and emission wavelengths, to suit specific imaging applications.
Furthermore, these derivatives could be designed as fluorescent probes that report on specific biological events. For example, a change in fluorescence intensity or wavelength upon binding to a particular biomolecule (e.g., a specific DNA sequence or protein) could be used to detect and quantify that molecule in living cells. This would provide valuable tools for basic research and potentially for diagnostic applications.
Rational Design and Optimization Through Advanced Computational Techniques
Advanced computational techniques are poised to play a pivotal role in the rational design and optimization of novel derivatives of this compound. Molecular modeling, including molecular docking and molecular dynamics simulations, can be employed to predict the binding interactions of these compounds with their biological targets. This in silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process.
Quantitative structure-activity relationship (QSAR) studies can also be utilized to identify the key structural features that govern the biological activity of these acridine derivatives. By building predictive models, researchers can design new compounds with improved potency and desired pharmacokinetic properties. These computational methods, when used in conjunction with experimental validation, will accelerate the development of optimized this compound-based therapeutic agents.
Conclusion
Summary of Key Academic Contributions and Research Insights
Research into 2-[4-(acridin-9-ylamino)phenyl]acetic acid and its closely related analogs has provided valuable insights into the structure-activity relationships of 9-anilinoacridines. The core structure, featuring a planar acridine (B1665455) ring system linked to a phenylacetic acid moiety, is fundamental to its biological activity. The planar nature of the acridine ring allows it to intercalate between the base pairs of DNA, a primary mechanism through which many acridine derivatives exert their cytotoxic effects against cancer cells. rsc.orgnih.gov
The phenylacetic acid group at the 4-position of the aniline (B41778) ring is a critical feature that influences the compound's solubility, distribution, and interaction with biological targets. Studies on related 9-anilinoacridines have shown that the nature and position of substituents on the anilino ring significantly impact their anticancer activity and their ability to inhibit enzymes like topoisomerase II. nih.gov While specific quantitative data for this compound is not extensively detailed in publicly available literature, the collective knowledge on this class of compounds suggests that the carboxylic acid functional group could play a role in modulating the molecule's pharmacokinetic properties and its binding affinity to target enzymes.
The synthesis of such derivatives typically involves the condensation of a 9-chloroacridine (B74977) precursor with the corresponding aminophenylacetic acid. This synthetic route allows for the systematic modification of both the acridine and the phenylacetic acid components, facilitating the exploration of structure-activity relationships. rsc.org
Broader Implications of this compound Research for Chemical Biology
The study of this compound and its analogs contributes significantly to the field of chemical biology by providing tools to probe and understand fundamental cellular processes. As DNA intercalating agents, these molecules can be utilized to study DNA replication, transcription, and repair mechanisms. mdpi.com The ability of acridine derivatives to inhibit topoisomerases, enzymes crucial for managing DNA topology, makes them valuable probes for investigating the roles of these enzymes in cell division and viability. nih.govnih.gov
Furthermore, the fluorescent properties inherent to the acridine ring system can be exploited in the development of molecular probes for bioimaging. nih.gov By attaching specific functional groups, such as the phenylacetic acid moiety, researchers can potentially target these fluorescent molecules to particular cellular compartments or biomolecules, enabling the visualization of dynamic processes within living cells. This aspect of acridine chemistry opens avenues for the development of diagnostic tools and reagents for basic research.
The exploration of compounds like this compound also aids in understanding the principles of drug design and molecular recognition. By systematically altering the structure of the molecule and observing the corresponding changes in biological activity, researchers can build predictive models for the design of more potent and selective therapeutic agents.
Outlook for Future Scholarly Endeavors and Drug Discovery Prospects
The future of research on this compound and related compounds appears promising, with several avenues for further investigation. A primary focus will likely be on the synthesis and biological evaluation of a wider range of derivatives to establish a more comprehensive structure-activity relationship. This could involve modifications to the acridine core, the linker, and the phenylacetic acid side chain to optimize anticancer activity and reduce off-target effects.
Further mechanistic studies are warranted to fully elucidate the specific molecular targets of this compound. While DNA intercalation and topoisomerase inhibition are likely mechanisms, the potential for interaction with other cellular components should not be overlooked. Advanced techniques in proteomics and genomics could help identify novel binding partners and signaling pathways affected by this compound.
From a drug discovery perspective, the development of this compound derivatives as potential anticancer agents is a key objective. Future work will need to focus on preclinical studies to assess the efficacy, safety, and pharmacokinetic profiles of lead compounds in animal models. The insights gained from these studies will be crucial for determining the clinical potential of this class of molecules. Moreover, the unique properties of the acridine scaffold could be leveraged in the development of targeted drug delivery systems or as components of hybrid molecules designed to have multiple mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
